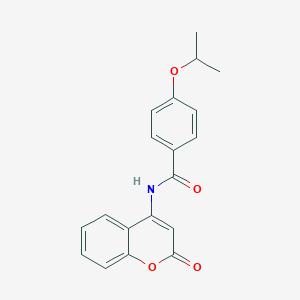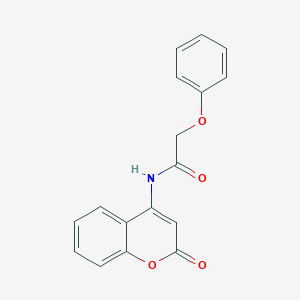
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide, also known as OCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. OCA belongs to the class of chromen-4-one derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties.
科学研究应用
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been studied for its anti-oxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
作用机制
The exact mechanism of action of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide is not fully understood, but it is believed to act on multiple cellular pathways. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the NF-κB pathway. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which may be beneficial in the treatment of inflammatory diseases. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to have anti-oxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide is its synthetic nature, which allows for the production of large quantities of pure compound. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further research. However, one limitation of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide in different disease models.
未来方向
There are several future directions for research on N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide. One area of interest is the development of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide-based drug formulations for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration route for N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide in different disease models. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide in vivo, which may provide insights into its efficacy and safety. Finally, the development of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
合成方法
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide can be synthesized using a multi-step reaction involving the condensation of 2-hydroxyacetophenone with phenoxyacetic acid, followed by cyclization using phosphorous oxychloride and reaction with ammonia. The final product is obtained after purification using column chromatography. The purity and yield of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide can be optimized by modifying the reaction conditions such as temperature, reaction time, and reagent concentration.
属性
分子式 |
C17H13NO4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
N-(2-oxochromen-4-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H13NO4/c19-16(11-21-12-6-2-1-3-7-12)18-14-10-17(20)22-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,18,19) |
InChI 键 |
SOWORDBMJDMLCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=O)OC3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=O)OC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)
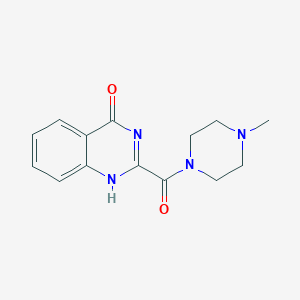
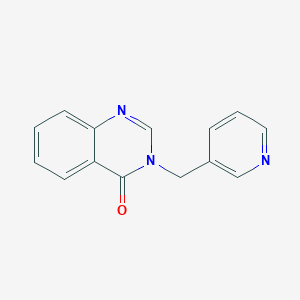
![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
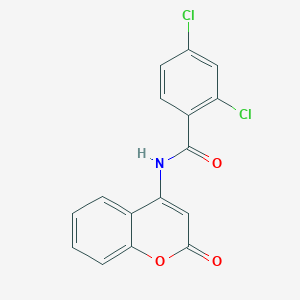
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![N-{2-[(diphenylacetyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252042.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252046.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
